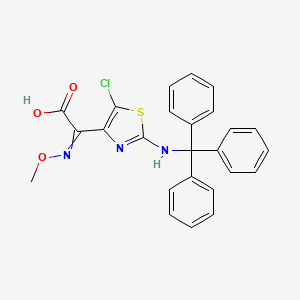![molecular formula C9H9F3O2 B14249670 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol CAS No. 499202-34-5](/img/structure/B14249670.png)
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is a compound that contains a trifluoromethyl group attached to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of a trifluoromethylated phenol derivative with a methoxyethylating agent under controlled conditions . The reaction requires a high temperature (around 130°C) and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological activities . The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1R)-1-Amino-2,2,2-trifluoroethyl]-4-(trifluoromethyl)phenol
- 2-[(1R)-1-Aminoethyl]-4-(trifluoromethoxy)phenol
Uniqueness
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is unique due to the presence of both a trifluoromethyl group and a methoxyethyl group attached to the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
499202-34-5 |
|---|---|
Formule moléculaire |
C9H9F3O2 |
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol |
InChI |
InChI=1S/C9H9F3O2/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8,13H,1H3/t8-/m1/s1 |
Clé InChI |
LNMWWUISUXGSFY-MRVPVSSYSA-N |
SMILES isomérique |
CO[C@H](C1=CC=CC=C1O)C(F)(F)F |
SMILES canonique |
COC(C1=CC=CC=C1O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


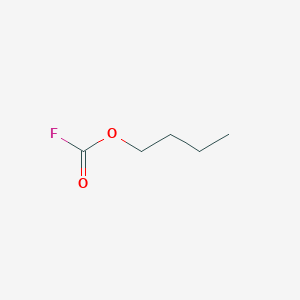
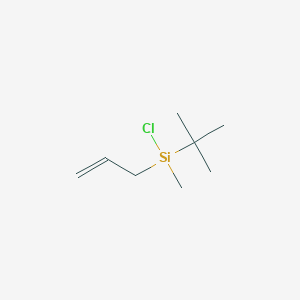
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
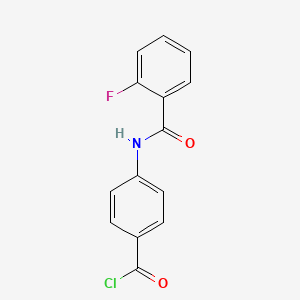
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
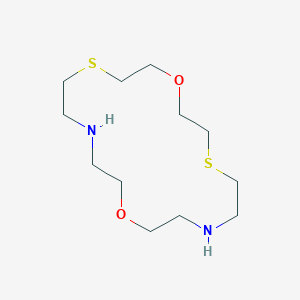
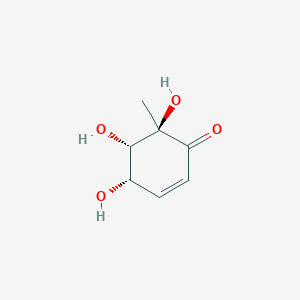
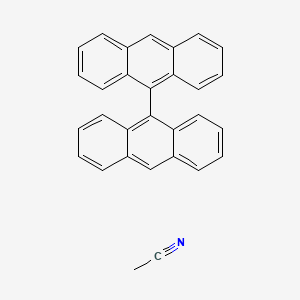
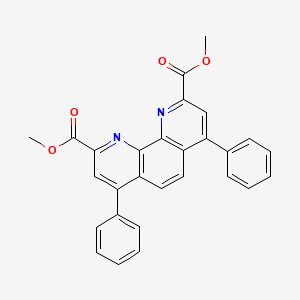

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
